4-Ethynyl-2,2-difluoro-1,3-benzodioxole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

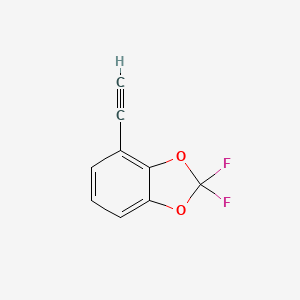

Structure

2D Structure

Properties

IUPAC Name |

4-ethynyl-2,2-difluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2O2/c1-2-6-4-3-5-7-8(6)13-9(10,11)12-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFBMXCCYXMPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C(=CC=C1)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269953 | |

| Record name | 1,3-Benzodioxole, 4-ethynyl-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-62-3 | |

| Record name | 1,3-Benzodioxole, 4-ethynyl-2,2-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 4-ethynyl-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethynyl-2,2-difluoro-1,3-benzodioxole CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole, a versatile building block in medicinal chemistry. This document details its chemical properties, a plausible synthetic pathway with experimental considerations, and its potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics.

Core Compound Data

| Property | Value |

| CAS Number | 1408074-62-3 |

| Molecular Formula | C₉H₄F₂O₂ |

| Molecular Weight | 182.13 g/mol |

| IUPAC Name | This compound |

| Appearance | Liquid |

Molecular Structure

The structure of this compound features a fused ring system consisting of a benzene ring and a difluorinated dioxole ring. The key functional group for its utility in drug discovery is the terminal alkyne (ethynyl group) at the 4-position, which serves as a handle for various coupling reactions.

Synthesis and Experimental Protocols

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not detailed in the surveyed literature, a logical and commonly employed synthetic route can be postulated based on established organic chemistry reactions. This proposed pathway involves two key stages: the formation of a halogenated 2,2-difluoro-1,3-benzodioxole precursor, followed by a Sonogashira coupling to introduce the ethynyl moiety.

Stage 1: Synthesis of 4-Iodo-2,2-difluoro-1,3-benzodioxole (Precursor)

The synthesis of the core 2,2-difluoro-1,3-benzodioxole structure has been described in patent literature, typically starting from catechol.[1][2] Halogenation at the 4-position is a subsequent step to prepare the molecule for the introduction of the ethynyl group. Iodination is often preferred for subsequent cross-coupling reactions due to the higher reactivity of the carbon-iodine bond.

Hypothetical Experimental Protocol for Iodination:

-

Reaction Setup: To a solution of 2,2-difluoro-1,3-benzodioxole in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask, add a source of electrophilic iodine, such as N-iodosuccinimide (NIS), and a catalytic amount of a strong acid (e.g., trifluoroacetic acid).

-

Reaction Conditions: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is then separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, 4-iodo-2,2-difluoro-1,3-benzodioxole, is then purified by column chromatography on silica gel.

Stage 2: Sonogashira Coupling to Yield this compound

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

Detailed Experimental Protocol for Sonogashira Coupling:

-

Reagents and Catalyst Preparation:

-

4-iodo-2,2-difluoro-1,3-benzodioxole (1 equivalent)

-

Ethynyltrimethylsilane (a protected source of acetylene, typically 1.2-1.5 equivalents)[3]

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium(II) precursor like PdCl₂(PPh₃)₂ and a phosphine ligand)

-

Copper(I) iodide (CuI) as a co-catalyst

-

A suitable amine base (e.g., triethylamine or diisopropylethylamine), which also serves as the solvent.

-

Anhydrous reaction conditions are crucial.

-

-

Reaction Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4-iodo-2,2-difluoro-1,3-benzodioxole in the amine base.

-

Add the palladium catalyst and copper(I) iodide.

-

To the stirred mixture, add ethynyltrimethylsilane dropwise.

-

The reaction is typically stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the reaction. Progress is monitored by TLC or GC-MS.

-

-

Deprotection:

-

Once the coupling reaction is complete, the trimethylsilyl (TMS) protecting group is removed. This is often achieved by adding a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with a base such as potassium carbonate in methanol.

-

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the catalyst and salts.

-

The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The final product, this compound, is purified by column chromatography.

-

Applications in Drug Discovery

The 1,3-benzodioxole moiety is a recognized pharmacophore found in various biologically active compounds.[4][5] The introduction of difluoro substitution can enhance metabolic stability and modulate electronic properties, which are desirable in drug design.[6] The ethynyl group serves as a versatile synthetic handle, particularly for "click chemistry" reactions, allowing for the efficient and specific conjugation of this building block to other molecules.[7]

Kinase Inhibitor Synthesis

A primary application of terminal alkynes in medicinal chemistry is in the synthesis of kinase inhibitors.[8] The alkyne can act as a linker to connect the benzodioxole scaffold to other pharmacophoric elements or can be involved in interactions with the kinase active site.

Experimental Workflow for Kinase Inhibitor Synthesis via Click Chemistry:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry. This reaction allows for the formation of a stable triazole ring, which can act as a bioisostere for an amide bond and serve as a rigid linker in a drug molecule.

Caption: Experimental workflow for synthesizing a bioactive conjugate.

Potential Signaling Pathway Involvement

While specific signaling pathways modulated by derivatives of this compound are not yet extensively documented, its application in kinase inhibitor design suggests potential involvement in pathways regulated by kinases. For instance, if conjugated to a pharmacophore targeting a specific kinase, the resulting molecule could inhibit signaling cascades implicated in cancer cell proliferation, such as the MAPK/ERK or PI3K/Akt pathways.

References

- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 2. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 7. This compound [myskinrecipes.com]

- 8. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Ethynyl-2,2-difluoro-1,3-benzodioxole. Due to the limited availability of published experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a comprehensive and predictive analysis. The information herein is intended to support research and development activities by providing a robust framework for the identification and characterization of this molecule.

Molecular Structure

This compound possesses a rigid bicyclic core with a difluoromethylenedioxy group and an ethynyl substituent on the benzene ring. This unique combination of functional groups imparts specific electronic and steric properties that are reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for ¹H, ¹³C, and ¹⁹F NMR spectra, referenced to standard internal references.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acetylenic proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| Acetylenic-H | ~3.1 | s | - |

Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific substitution pattern and can be predicted more accurately using computational methods.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-H | 110 - 130 |

| Aromatic C (quaternary) | 130 - 150 |

| C-CF₂ | ~120 (t, J ≈ 290 Hz) |

| Acetylenic C-H | ~83 |

| Acetylenic C-Ar | ~78 |

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a key identifier for this compound, showing a characteristic singlet for the two equivalent fluorine atoms.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₂- | -50 to -60 | s |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key vibrational frequencies are predicted below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡C-H stretch (alkyne) | ~3300 | Strong, sharp |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C≡C stretch (alkyne) | 2100 - 2140 | Weak to medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-F stretch | 1000 - 1200 | Strong |

| C-O stretch (ether) | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Predicted Value |

| Molecular Formula | C₉H₄F₂O₂ |

| Molecular Weight | 182.13 g/mol |

| Predicted m/z (M⁺) | 182 |

| Key Fragmentation Peaks | Loss of CO, CO₂, F, and C₂H are expected. |

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis via Sonogashira Coupling

A common and effective method for the synthesis of terminal alkynes is the Sonogashira coupling reaction. This would involve the coupling of a halo-substituted 2,2-difluoro-1,3-benzodioxole with a protected alkyne, followed by deprotection.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-iodo-2,2-difluoro-1,3-benzodioxole (1.0 eq.), copper(I) iodide (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous triethylamine as the solvent, followed by trimethylsilylacetylene (1.2 eq.).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in methanol and add potassium carbonate (2.0 eq.). Stir the mixture at room temperature for 2-4 hours.

-

Purification: After deprotection, remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

The purified product should be characterized by the following spectroscopic methods to confirm its identity and purity.

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

Methodology:

-

NMR Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the neat compound using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., electrospray ionization - ESI) to determine the exact mass and confirm the molecular formula.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and a practical approach to its synthesis and characterization. Researchers are encouraged to use this information as a starting point for their investigations.

Commercial availability and suppliers of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole

An In-depth Technical Guide to 4-Ethynyl-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on this compound, a specialized organic building block. It covers its commercial availability, physicochemical properties, key applications in research and development, and detailed experimental protocols for its synthesis.

Introduction

This compound (CAS No. 1408074-62-3) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and material science. Its structure incorporates two key features: the 2,2-difluoro-1,3-benzodioxole core and a terminal ethynyl group. The difluorinated dioxole ring often enhances metabolic stability and bioavailability in drug candidates. The ethynyl group serves as a versatile functional handle for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira couplings, enabling the construction of complex molecular architectures.[1]

Commercial Availability and Suppliers

This compound is available as a research chemical from several specialized suppliers. Purity levels are typically high, suitable for synthetic applications in research and early-stage drug discovery.

| Supplier | Product/Catalog Number | Purity/Form | Notes |

| Sigma-Aldrich | SY3432449766 (Synthonix) | 95% / Liquid | Available through the Sigma-Aldrich marketplace. |

| Ambeed, Inc. | AMBH97F1121D | Not specified | Available through the Sigma-Aldrich marketplace.[2] |

| MySkinRecipes | Reagent Code: #47593 | 98% | Offered in various small quantities (e.g., 50mg).[1] |

| BLDpharm | 1408074-62-3 | Not specified | Listed as a heterocyclic building block.[3] |

Note: Availability, catalog numbers, and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Technical Data

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1408074-62-3 | [1] |

| Molecular Formula | C₉H₄F₂O₂ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| IUPAC Name | 4-ethynyl-2,2-difluorobenzo[d][4]dioxole | |

| MDL Number | MFCD23106062 | [1] |

| Physical Form | Liquid | |

| Storage Temperature | Room temperature or Refrigerator (2-8°C) | [1][3] |

Applications in Research and Development

This molecule is primarily used as a key intermediate in organic synthesis for the development of novel compounds in pharmaceuticals and agrochemicals.[1]

-

Pharmaceutical Synthesis : The difluoro and benzodioxole structure can contribute to enhanced stability and bioavailability in drug design.[1] It is particularly valuable in the synthesis of bioactive compounds aimed at treating neurological and inflammatory disorders.[1] The core 2,2-Difluoro-1,3-benzodioxole structure is a known building block for developing Kv3 inhibitors and renin inhibitors.[5]

-

Click Chemistry : The terminal alkyne functionality makes it an ideal partner for click chemistry reactions. This allows for the efficient and specific conjugation with azide-containing molecules to form stable triazole linkages, a common strategy in drug discovery for creating diverse compound libraries.[1]

-

Cross-Coupling Reactions : As an alkyne, it readily participates in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, enabling the formation of carbon-carbon bonds to build more complex and conjugated systems.

-

Material Science : Its unique electronic properties are being explored for the development of advanced polymers with specific optical or electronic characteristics.[1]

Proposed Synthesis and Experimental Protocols

The proposed two-step synthesis involves:

-

Palladium and copper co-catalyzed Sonogashira coupling of 4-Bromo-2,2-difluoro-1,3-benzodioxole with a protected alkyne, such as trimethylsilylacetylene (TMSA).

-

In-situ or subsequent deprotection of the silyl group to yield the terminal alkyne.

Experimental Protocol: Sonogashira Coupling

Principle: This protocol describes the coupling of an aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[4][7]

Materials:

-

4-Bromo-2,2-difluoro-1,3-benzodioxole

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene (or THF) to dissolve the solids, followed by anhydrous triethylamine (3.0 eq). The mixture should be stirred for 5-10 minutes.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 6-24 hours).[8]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl-protected intermediate.

-

-

Deprotection:

-

Dissolve the crude intermediate in methanol.

-

Add potassium carbonate (2.0-3.0 eq) and stir the mixture at room temperature.

-

Monitor the deprotection by TLC until the silyl-protected alkyne is fully converted to the terminal alkyne.

-

Once complete, remove the methanol under reduced pressure.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude final product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Safety Precautions:

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium catalysts and copper iodide can be toxic; avoid inhalation and skin contact.

-

Anhydrous solvents and reagents are sensitive to moisture and air. Proper inert atmosphere techniques should be used.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1408074-62-3 [sigmaaldrich.com]

- 3. 1408074-62-3|this compound|BLD Pharm [bldpharm.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. 2,2-Difluoro-1,3-benzodioxole | 1583-59-1 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

The Ascendant Role of Fluorinated Benzodioxoles in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a molecule's pharmacological profile. Among the privileged scaffolds that have benefited from this strategy, the benzodioxole moiety stands out. Historically recognized for its presence in natural products and its favorable bioavailability and low cytotoxicity, the benzodioxole core has been propelled into a new era of therapeutic potential through fluorination.[1] This guide provides an in-depth exploration of fluorinated benzodioxoles, detailing their synthesis, mechanism of action in key therapeutic areas, and the quantitative data that underscore their significance in drug discovery.

The introduction of fluorine, particularly as a difluoromethyl group at the 2-position of the benzodioxole ring (2,2-difluoro-1,3-benzodioxole), imparts a unique combination of properties. This modification can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, the high electronegativity of fluorine can modulate the electronic properties of the molecule, leading to enhanced binding affinity and target selectivity.[3]

A prime example of the successful application of this scaffold is in the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] The fluorinated benzodioxole core is a key component of the CFTR correctors Lumacaftor and Tezacaftor, which have revolutionized the management of this disease.[2] Beyond CF, fluorinated benzodioxoles have demonstrated potential in oncology, with compounds like AS-604850 showing potent and selective inhibition of phosphoinositide 3-kinase γ (PI3Kγ), and in agriculture as fungicides, exemplified by fludioxonil.[1][4]

This guide will delve into the technical details behind these advancements, providing researchers and drug development professionals with a comprehensive resource on the core aspects of fluorinated benzodioxoles in medicinal chemistry.

Quantitative Data of Representative Fluorinated Benzodioxole Derivatives

The following table summarizes the quantitative pharmacological data for key fluorinated benzodioxole-containing compounds, providing a basis for comparison of their biological activities.

| Compound | Target | Assay | Key Parameter | Value | Reference |

| Lumacaftor (VX-809) | F508del-CFTR | F508del CFTR human airways epithelial cell model | EC50 | 81 ± 19 nM | [1] |

| wtCFTR | Saturation binding assay | Kd | 8.3 ± 2.2 nM | [4] | |

| wtCFTR | Competition binding assay | Ki | 7.7 ± 2.0 nM | [4] | |

| Tezacaftor (VX-661) | wtCFTR | Competition binding assay | Ki | 0.12 ± 0.04 µM | [4] |

| AS-604850 | PI3Kγ | Cell-free kinase assay | IC50 | 0.25 µM | [1] |

| PI3Kγ | Cell-free kinase assay | Ki | 0.18 µM | [1] | |

| PI3Kα | Cell-free kinase assay | IC50 | 4.5 µM | [2] | |

| PI3Kβ | Cell-free kinase assay | IC50 | > 20 µM | [2] | |

| PI3Kδ | Cell-free kinase assay | IC50 | > 20 µM | [2] | |

| Fludioxonil | Fusarium graminearum | Mycelial growth inhibition | IC50 | 900-60000 times higher in resistant mutants | [5] |

| U251 (glioblastoma) cells | Cell viability assay | IC50 | ~10 µg/mL | [3] | |

| SH-SY5Y (neuroblastoma) cells | Cell viability assay | IC50 | More pronounced effect than in U251 cells | [3] |

Signaling Pathway and Mechanism of Action

CFTR Protein Folding and Correction by Fluorinated Benzodioxoles

Cystic fibrosis is often caused by the F508del mutation, which leads to misfolding and premature degradation of the CFTR protein. Fluorinated benzodioxole-containing correctors, such as Lumacaftor and Tezacaftor, function as small molecule chaperones that stabilize the nascent CFTR protein, allowing it to fold correctly and traffic to the cell membrane.[1][2] These correctors bind to a hydrophobic pocket in the first transmembrane domain (TMD1) of CFTR, linking together four helices and preventing the protein's premature degradation.[4][6] This allosteric stabilization allows the CFTR protein to mature and be inserted into the cell membrane, where it can function as a chloride channel.

References

The Strategic Utility of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-2,2-difluoro-1,3-benzodioxole is a versatile and highly valuable building block in contemporary organic synthesis. Its unique trifunctional nature, comprising a reactive terminal alkyne, a difluorinated methylene bridge, and an aromatic core, offers a powerful toolkit for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, with a focus on its role in medicinal chemistry and drug discovery. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in the laboratory.

Introduction

The 2,2-difluoro-1,3-benzodioxole moiety is a bioisostere of the more common methylenedioxy group found in numerous natural products and pharmacologically active compounds. The introduction of the gem-difluoro group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The addition of a terminal ethynyl group at the 4-position of this scaffold provides a reactive handle for a variety of powerful coupling reactions, making this compound a sought-after intermediate in the synthesis of novel therapeutic agents and agrochemicals.

This technical guide will delve into the synthetic pathways to access this building block and explore its utility in key carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step sequence starting from commercially available catechol. The first step involves the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by the introduction of the ethynyl group via a Sonogashira coupling reaction.

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Scaffold

The formation of the 2,2-difluoro-1,3-benzodioxole core can be accomplished through the reaction of catechol with a suitable difluoromethylene source. A common method involves the use of dibromodifluoromethane.

Alternatively, a two-step procedure starting from the corresponding 2,2-dichloro-1,3-benzodioxole and a fluorine exchange reaction can be employed[1].

Illustrative Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole

To a solution of catechol (1.0 eq) in a suitable solvent such as tetrahydrofuran, a base (e.g., sodium hydride, 2.2 eq) is added portion-wise at 0 °C under an inert atmosphere. After stirring for 30 minutes, dibromodifluoromethane (1.1 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2,2-difluoro-1,3-benzodioxole.

Introduction of the Ethynyl Group: Sonogashira Coupling

With the core structure in hand, the ethynyl group is introduced at the 4-position. This is typically achieved by first halogenating the aromatic ring, most commonly through bromination to yield 4-bromo-2,2-difluoro-1,3-benzodioxole, which is commercially available. Subsequent Sonogashira coupling with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection, affords the target compound. The Sonogashira reaction is a robust and versatile cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[2].

Illustrative Experimental Protocol: Sonogashira Coupling to Synthesize this compound

A mixture of 4-bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (0.1 eq) in a suitable solvent system (e.g., a mixture of triethylamine and THF) is degassed with an inert gas. Trimethylsilylacetylene (1.2 eq) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC or GC-MS). After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable solvent like methanol, and a base such as potassium carbonate is added to effect the deprotection of the silyl group. After stirring for a few hours, the mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield this compound.

Table 1: Illustrative Reaction Parameters for the Synthesis of this compound

| Step | Starting Material | Key Reagents | Catalyst/Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-2,2-difluoro-1,3-benzodioxole | Trimethylsilylacetylene, Triethylamine | Pd(PPh₃)₄, CuI | THF | 25-50 | 4-8 | 85-95 |

| 2 | 4-((Trimethylsilyl)ethynyl)-2,2-difluoro-1,3-benzodioxole | Potassium Carbonate | - | Methanol | 25 | 2-4 | 90-98 |

Note: The data presented in this table is illustrative and based on typical yields for Sonogashira coupling and desilylation reactions. Actual results may vary.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic pathway to this compound.

Key Reactions and Applications

The terminal alkyne functionality of this compound opens up a vast landscape of synthetic possibilities. Two of the most prominent reaction types are Sonogashira cross-coupling and 1,3-dipolar cycloaddition ("click chemistry").

Sonogashira Cross-Coupling Reactions

Beyond its use in the synthesis of the building block itself, the ethynyl group can readily participate in further Sonogashira coupling reactions with a wide range of aryl and vinyl halides. This allows for the straightforward construction of extended π-conjugated systems, which are of interest in materials science and as scaffolds for medicinal chemistry.

Diagram 2: Application in Sonogashira Coupling

Caption: General scheme for Sonogashira coupling.

1,3-Dipolar Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The ethynyl group of this compound serves as an excellent reaction partner for organic azides, enabling the facile linkage of this fluorinated moiety to other molecular fragments, including biomolecules.

Illustrative Experimental Protocol: 1,3-Dipolar Cycloaddition

To a solution of this compound (1.0 eq) and an organic azide (R-N₃, 1.0 eq) in a suitable solvent mixture (e.g., t-butanol and water), a copper(I) source, such as copper(II) sulfate pentahydrate (0.05 eq) and a reducing agent like sodium ascorbate (0.1 eq), is added. The reaction mixture is stirred at room temperature for 12-24 hours. The product, a 1,2,3-triazole derivative, often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the product can be isolated by extraction and purified by column chromatography.

Table 2: Illustrative Reaction Parameters for 1,3-Dipolar Cycloaddition

| Substrate 1 | Substrate 2 | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 25 | 12-24 | >95 |

| This compound | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 25 | 12-24 | >95 |

Note: The data presented in this table is illustrative and based on typical yields for CuAAC reactions. Actual results may vary.

Diagram 3: Click Chemistry Workflow

Caption: General scheme for 1,3-dipolar cycloaddition.

Applications in Drug Discovery and Agrochemicals

The 1,3-benzodioxole scaffold is present in a variety of bioactive molecules. Derivatives have shown promise as antitumor agents and root growth promoters. The introduction of the 2,2-difluoro moiety can enhance the pharmacological profile of these compounds. This compound serves as a key starting material for the synthesis of libraries of novel compounds for high-throughput screening in drug and agrochemical discovery programs. The ability to readily introduce diverse functionality through the ethynyl group makes it an invaluable tool for structure-activity relationship (SAR) studies.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its straightforward preparation and the high reactivity of its terminal alkyne group in robust and high-yielding reactions like the Sonogashira coupling and 1,3-dipolar cycloadditions make it an attractive intermediate for the synthesis of complex molecules. The presence of the 2,2-difluoro-1,3-benzodioxole moiety offers the potential to impart favorable pharmacokinetic and pharmacodynamic properties to the target molecules. This guide provides a foundational understanding and practical framework for the utilization of this valuable synthetic tool in research and development.

References

Methodological & Application

Application of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole in Bioconjugation Techniques

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-2,2-difluoro-1,3-benzodioxole is a valuable terminal alkyne building block for bioconjugation, particularly in the field of drug discovery and development. Its unique structure, featuring a terminal ethynyl group for click chemistry and a difluorinated benzodioxole moiety, offers distinct advantages for the synthesis of bioconjugates with potentially enhanced pharmaceutical properties.

The terminal alkyne functionality allows for highly efficient and specific covalent bond formation with azide-modified biomolecules through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" reactions are bioorthogonal, meaning they proceed with high yield and selectivity under mild, aqueous conditions, making them ideal for modifying sensitive biological molecules such as proteins, peptides, nucleic acids, and carbohydrates.

The 2,2-difluoro-1,3-benzodioxole core is a key feature that can impart favorable physicochemical properties to the resulting bioconjugate. Fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability, modulate lipophilicity, and enhance binding affinity of drug candidates.[1] The difluoromethylenedioxy group can serve as a bioisostere for other functional groups, potentially improving drug-target interactions and pharmacokinetic profiles.

These application notes provide an overview of the potential benefits of using this compound in bioconjugation and detailed protocols for its synthesis and application in CuAAC and SPAAC reactions.

Key Advantages of Incorporating the 2,2-Difluoro-1,3-benzodioxole Moiety

The incorporation of the 2,2-difluoro-1,3-benzodioxole moiety into bioconjugates can offer several advantages for drug development:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the difluorinated moiety more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the bioconjugate.

-

Modulated Lipophilicity: Fluorination can alter the lipophilicity (logP) of a molecule, which in turn affects its solubility, cell permeability, and plasma protein binding. The difluorobenzodioxole group can be used to fine-tune the overall lipophilicity of a bioconjugate to optimize its pharmacokinetic and pharmacodynamic properties.

-

Improved Binding Affinity: The electronegativity of fluorine atoms can lead to favorable electrostatic interactions with biological targets, potentially enhancing the binding affinity and selectivity of the bioconjugate.

-

Increased Bioavailability: By improving metabolic stability and cell permeability, the 2,2-difluoro-1,3-benzodioxole moiety can contribute to increased oral bioavailability of small molecule drug conjugates.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the core 2,2-difluoro-1,3-benzodioxole structure. This data can be used as a reference when designing bioconjugates incorporating this moiety.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | [2] |

| Molecular Weight | 158.10 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 129 - 130 °C | [4] |

| Density | 1.303 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.444 | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from a commercially available precursor, 4-bromo-2,2-difluoro-1,3-benzodioxole, via a Sonogashira coupling reaction with trimethylsilylacetylene (TMSA), followed by deprotection.

Materials:

-

4-Bromo-2,2-difluoro-1,3-benzodioxole

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF) or Potassium carbonate (K₂CO₃) in methanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq).

-

Add anhydrous THF (5-10 mL per mmol of aryl bromide).

-

Add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq).

-

Add triethylamine or diisopropylamine (2.0-3.0 eq).

-

Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-((trimethylsilyl)ethynyl)-2,2-difluoro-1,3-benzodioxole.

Step 2: Deprotection of the Trimethylsilyl Group

-

Dissolve the purified 4-((trimethylsilyl)ethynyl)-2,2-difluoro-1,3-benzodioxole (1.0 eq) in THF.

-

Add a solution of TBAF in THF (1.1 eq) dropwise at 0 °C and stir for 30 minutes, or add potassium carbonate (2.0-3.0 eq) in methanol and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the bioconjugation of an azide-modified biomolecule with this compound.

Materials:

-

Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-8.0)

-

Dimethyl sulfoxide (DMSO) or other suitable organic co-solvent

Procedure:

-

Prepare a stock solution of the azide-modified biomolecule in a suitable aqueous buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the ligand (e.g., 50 mM THPTA in water).

-

In a reaction tube, combine the azide-modified biomolecule solution with the desired molar excess of the this compound stock solution. The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule.

-

In a separate tube, premix the CuSO₄ solution and the ligand solution. A typical ratio is 1:5 (CuSO₄:ligand).

-

Add the premixed catalyst-ligand solution to the reaction mixture containing the azide and alkyne. The final concentration of CuSO₄ is typically in the range of 50-500 µM.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4 °C for longer incubation times if the biomolecule is sensitive to room temperature.

-

Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry, HPLC).

-

Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents and byproducts.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the bioconjugation of an azide-modified biomolecule with a strained cyclooctyne that has been pre-functionalized with this compound. This approach is suitable for live-cell labeling or when the use of a copper catalyst is undesirable.

Materials:

-

Azide-modified biomolecule

-

A strained cyclooctyne (e.g., DBCO, DIBO, BCN) functionalized with this compound (This would require a separate synthesis step to link the benzodioxole alkyne to the cyclooctyne).

-

Phosphate-buffered saline (PBS) or cell culture medium (for live-cell applications)

Procedure:

-

Prepare a stock solution of the azide-modified biomolecule in a suitable aqueous buffer or cell culture medium.

-

Prepare a stock solution of the this compound-functionalized cyclooctyne in a biocompatible solvent such as DMSO.

-

Add the cyclooctyne stock solution to the solution containing the azide-modified biomolecule to the desired final concentration. A 2- to 10-fold molar excess of the cyclooctyne is typically used.

-

Incubate the reaction mixture at room temperature or 37 °C (for live-cell labeling) for 1-24 hours. The reaction time will depend on the specific cyclooctyne used and the concentration of the reactants.

-

Monitor the reaction progress using an appropriate analytical technique.

-

For in vitro reactions, purify the bioconjugate as described in the CuAAC protocol. For live-cell labeling, the cells can be washed to remove excess reagent and then analyzed by microscopy or flow cytometry.

Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

CuAAC Bioconjugation Workflow

Caption: Workflow for CuAAC-mediated bioconjugation.

SPAAC Bioconjugation Workflow

Caption: Workflow for SPAAC-mediated bioconjugation.

References

Application Note: Incorporating 4-Ethynyl-2,2-difluoro-1,3-benzodioxole into Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-2,2-difluoro-1,3-benzodioxole is a versatile monomer poised for significant applications in materials science and drug development.[1] Its rigid, fluorinated benzodioxole core offers the potential to impart desirable properties to polymers, such as enhanced thermal stability, specific electronic characteristics, and improved metabolic stability in biomedical applications. The terminal ethynyl group serves as a highly reactive handle for various polymerization techniques, including Sonogashira cross-coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, enabling the synthesis of a diverse range of polymer architectures.[2] This application note provides detailed protocols for the incorporation of this compound into both linear and crosslinked polymers, along with expected material properties based on analogous polymer systems.

Data Presentation: Properties of Polymers Derived from Ethynyl-Functionalized Monomers

While specific data for polymers synthesized directly from this compound is not extensively available in the literature, the following tables summarize the properties of structurally similar polymers. These data provide a reasonable expectation for the performance of polymers incorporating the target monomer.

Table 1: Properties of a Linear Poly(arylene ethynylene) Synthesized via Sonogashira Coupling

This table presents data for a copolymer synthesized from a diethynyl fluorene monomer and a fluorinated aromatic comonomer, which serves as a model for a linear polymer incorporating this compound.

| Property | Value | Method | Reference |

| Number Average Molecular Weight (Mn) | 11,500 g/mol | GPC | [3] |

| Weight Average Molecular Weight (Mw) | 29,700 g/mol | GPC | [3] |

| Polydispersity Index (PDI) | 2.5 | GPC | [3] |

| Decomposition Temperature (5% weight loss) | 328 °C | TGA | [3] |

Table 2: Thermal Properties of Crosslinked Triazole-Containing Polymers Synthesized via CuAAC

This table shows the range of glass transition temperatures (Tg) for polymer networks formed by the CuAAC reaction of multifunctional azides and alkynes. This serves as a model for a crosslinked network incorporating this compound.

| Monomer Backbone Structure | Glass Transition Temperature (Tg) | Method | Reference |

| Aliphatic Ether | 41 - 50 °C | DMA | |

| Aromatic Carbamate | 80 - 90 °C | DMA |

Experimental Protocols

The following are detailed protocols for the polymerization of this compound via Sonogashira coupling and CuAAC click chemistry.

Protocol 1: Synthesis of a Linear Poly(arylene ethynylene) via Sonogashira Coupling

This protocol describes the synthesis of a soluble, linear copolymer of this compound and a diiodo-aromatic comonomer.

Materials:

-

This compound

-

Diiodo-aromatic comonomer (e.g., 1,4-diiodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Toluene (anhydrous)

-

Diisopropylamine (DIPA)

-

Methanol

-

Standard Schlenk line and glassware

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the diiodo-aromatic comonomer (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (10 mL) and diisopropylamine (5 mL) via syringe.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 70 °C and stir for 48 hours under an inert atmosphere.

-

After cooling to room temperature, pour the mixture into a large excess of methanol (200 mL) to precipitate the polymer.

-

Filter the polymer, wash with methanol, and dry under vacuum.

-

Purify the polymer by dissolving it in a minimal amount of chloroform and re-precipitating it into methanol.

-

Collect the purified polymer by filtration and dry it under vacuum at 40 °C overnight.

Protocol 2: Synthesis of a Crosslinked Polymer Network via CuAAC Click Chemistry

This protocol details the formation of a crosslinked polymer network by reacting this compound with a diazide crosslinker.

Materials:

-

This compound

-

Diazide crosslinker (e.g., 1,4-bis(azidomethyl)benzene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Methanol

Procedure:

-

In a vial, dissolve this compound (1.0 mmol) and the diazide crosslinker (0.5 mmol) in DMF (5 mL).

-

In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in deionized water (0.5 mL).

-

In a third vial, prepare a solution of sodium ascorbate (0.1 mmol) in deionized water (0.5 mL).

-

Add the CuSO₄ solution to the monomer solution and stir for 5 minutes.

-

Add the sodium ascorbate solution to the reaction mixture. The color should change, indicating the reduction of Cu(II) to Cu(I).

-

Stir the reaction mixture at room temperature for 24 hours. Gelation should occur during this time.

-

Immerse the resulting polymer gel in a large volume of methanol to remove the solvent and unreacted reagents.

-

Replace the methanol daily for 3 days.

-

Dry the purified polymer network under vacuum at 50 °C until a constant weight is achieved.

Mandatory Visualizations

Synthesis of this compound

Caption: Synthesis of the target monomer.

Sonogashira Polymerization Workflow

Caption: Linear polymer synthesis workflow.

CuAAC Polymerization Logical Relationship

Caption: CuAAC polymerization logic.

References

Application Notes and Protocols for Sonogashira Coupling with 4-Ethynyl-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction utilizing 4-Ethynyl-2,2-difluoro-1,3-benzodioxole. This key building block is notably employed in the synthesis of advanced pharmaceutical intermediates, including precursors to Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators like Tezacaftor (VX-661).[1][2][3]

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]

Application in Drug Discovery: Synthesis of CFTR Modulator Precursors

The 2,2-difluoro-1,3-benzodioxole moiety is a key structural feature in several modern pharmaceuticals. Its incorporation into drug candidates can significantly enhance metabolic stability and improve drug-target interactions. A prominent application of Sonogashira coupling with derivatives of this compound is in the synthesis of CFTR modulators. These drugs are designed to correct the function of the defective CFTR protein in patients with cystic fibrosis.[1][2]

The general synthetic strategy involves the coupling of an elaborated aryl halide with an alkyne derived from a 2,2-difluoro-1,3-benzodioxole precursor. This reaction forms a crucial carbon-carbon bond, constructing the core scaffold of the drug molecule.

Signaling Pathway Context: CFTR Modulation

Cystic Fibrosis is caused by mutations in the CFTR gene, which leads to a defective CFTR protein that is unable to properly regulate chloride ion transport across epithelial cell membranes.[5] CFTR modulators are small molecules that can help correct the function of this faulty protein.[5] There are two main classes of CFTR modulators:

-

Correctors: These molecules, such as Tezacaftor, assist in the proper folding and trafficking of the CFTR protein to the cell surface.[3][6]

-

Potentiators: These molecules enhance the opening probability of the CFTR channel once it is at the cell surface.

The Sonogashira coupling reaction is a key step in the synthesis of corrector molecules like Tezacaftor, enabling the assembly of the complex organic structure required for its biological activity.

Experimental Protocols

The following protocols are representative examples of Sonogashira coupling reactions. Protocol 1 describes a standard copper-catalyzed Sonogashira reaction, while Protocol 2 outlines a copper-free alternative. The specific conditions may require optimization depending on the exact nature of the aryl halide substrate.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a standard method for the coupling of aryl bromides with terminal alkynes.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

-

Add anhydrous toluene (5 mL per mmol of aryl bromide) and anhydrous triethylamine (2.0 eq) via syringe.

-

Stir the reaction mixture at room temperature for 15 minutes, then heat to 70 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper salts or to avoid the formation of alkyne homocoupling byproducts.[4]

Materials:

-

This compound

-

Aryl bromide

-

[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane, anhydrous

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), this compound (1.5 eq), Pd(dtbpf)Cl₂ (0.03 eq), and Cs₂CO₃ (2.0 eq).

-

Add anhydrous 1,4-dioxane (5 mL per mmol of aryl bromide) via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters for copper-catalyzed and copper-free Sonogashira couplings.

Table 1: Typical Conditions for Copper-Catalyzed Sonogashira Coupling

| Parameter | Typical Range/Value | Notes |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1-5 mol% |

| Copper Co-catalyst | CuI | 1-10 mol% |

| Ligand | PPh₃, P(o-tol)₃ | 2-10 mol% |

| Base | Et₃N, i-Pr₂NH, piperidine | 2-5 equivalents |

| Solvent | Toluene, THF, DMF | Anhydrous |

| Temperature | Room Temp. to 100 °C | Substrate dependent |

| Yield | 60-95% | Highly substrate dependent |

Table 2: Typical Conditions for Copper-Free Sonogashira Coupling

| Parameter | Typical Range/Value | Notes |

| Palladium Catalyst | Pd(dtbpf)Cl₂, Pd(PPh₃)₄ | 2-5 mol% |

| Base | Cs₂CO₃, K₂CO₃, TBAF | 2-3 equivalents |

| Solvent | 1,4-Dioxane, DMF, Acetonitrile | Anhydrous |

| Temperature | 80-120 °C | Generally higher than Cu-catalyzed |

| Yield | 50-90% | Can be advantageous for complex substrates |

Catalytic Cycle of Sonogashira Coupling

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

These protocols and notes should serve as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and other applications. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

References

- 1. The synthesis method of Tezacaftor_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Cell-Permeable Probes Derived from 4-Ethynyl-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications and detailed protocols for utilizing cell-permeable probes derived from the novel building block, 4-Ethynyl-2,2-difluoro-1,3-benzodioxole. This compound serves as a versatile anchor for the development of advanced probes for live-cell imaging and bio-labeling, primarily through its reactive ethynyl group, which is amenable to bioorthogonal click chemistry.

Introduction

This compound is a key intermediate in organic synthesis, particularly for creating complex molecules for pharmaceuticals and agrochemicals.[1] Its terminal alkyne functionality makes it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[2] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linkage of the benzodioxole moiety to a variety of reporter molecules, such as fluorophores, within a biological context.[3][4] Probes derived from this scaffold are designed to be cell-permeable, enabling the investigation of intracellular targets and processes.

Application Notes

Live-Cell Imaging of Intracellular Biomolecules

Probes derived from this compound can be conjugated to fluorescent dyes to create powerful tools for visualizing a wide range of biomolecules inside living cells. By functionalizing a biomolecule of interest with an azide group through metabolic labeling or genetic encoding, the alkyne-bearing probe can specifically react and "click" a fluorescent reporter onto the target. This enables high-resolution imaging of proteins, glycans, lipids, and nucleic acids.

Fluorogenic "Click-on" Probes for Low-Background Imaging

A significant challenge in cellular imaging is the background fluorescence from unreacted probes.[5] To address this, fluorogenic probes can be designed where the fluorescence is "turned on" or significantly enhanced upon clicking with the target azide. The 2,2-difluoro-1,3-benzodioxole moiety can be incorporated into dye structures where the alkyne group acts as an electron-withdrawing group, quenching fluorescence.[4] The formation of the triazole ring upon reaction with an azide alters the electronic properties of the fluorophore, leading to a dramatic increase in quantum yield and a bright fluorescent signal only at the site of the target.[4]

Multi-Color and Super-Resolution Imaging

The modular nature of click chemistry allows for the synthesis of a diverse palette of probes by coupling this compound with various azide-modified fluorophores spanning the visible spectrum. This enables multi-color imaging experiments to simultaneously visualize the localization and interaction of different cellular components. Furthermore, the high photostability and brightness of certain dye scaffolds that can be created make these probes suitable for advanced imaging techniques like STED nanoscopy for imaging at resolutions beyond the diffraction limit.

Quantitative Data Presentation

The following table summarizes the key photophysical and performance characteristics of a hypothetical cell-permeable probe, DFB-550 , derived from this compound and an azide-modified green-emitting fluorophore.

| Parameter | Value | Notes |

| Excitation Maximum (λ_ex) | ~550 nm | Suitable for standard laser lines (e.g., 561 nm). |

| Emission Maximum (λ_em) | ~575 nm | |

| Molar Extinction Coefficient (ε) | > 80,000 M⁻¹cm⁻¹ | High brightness for sensitive detection. |

| Fluorescence Quantum Yield (Φ) | > 0.60 (post-click) | Significant fluorescence enhancement upon reaction. |

| Cell Permeability | High | Small molecular size and optimized lipophilicity. |

| Signal-to-Noise Ratio | > 20 | For fluorogenic probes, measured as the ratio of fluorescence intensity after to before the click reaction. |

| Photostability | High | Allows for extended imaging sessions and super-resolution applications. |

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Probe Synthesis

This protocol describes the synthesis of a fluorescent probe by reacting this compound with an azide-functionalized fluorophore.

Materials:

-

This compound

-

Azide-functionalized fluorophore (e.g., Azide-fluor 545)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., DMF/water mixture)

Procedure:

-

Dissolve this compound (1.2 equivalents) and the azide-functionalized fluorophore (1 equivalent) in a suitable solvent mixture (e.g., DMF:water 4:1).

-

Prepare the catalyst solution by mixing CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.

-

Add the catalyst solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent) in water.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the probe conjugate using column chromatography or preparative HPLC.

-

Characterize the final product by mass spectrometry and NMR spectroscopy.

Protocol 2: Live-Cell Labeling and Imaging

This protocol details the steps for labeling azide-modified biomolecules in living cells with a probe derived from this compound.

Materials:

-

Live cells expressing or metabolically labeled with an azide-functionalized target.

-

Cell culture medium

-

This compound derived fluorescent probe (e.g., DFB-550)

-

Copper(II) sulfate (CuSO₄)

-

THPTA

-

Sodium ascorbate

-

Hoechst 33342 (for nuclear counterstain)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Seed cells on a glass-bottom dish or chamber slide and culture overnight. If metabolic labeling is required (e.g., with an azide-modified sugar or amino acid), incubate the cells with the labeling reagent for the desired time according to the manufacturer's protocol.

-

Probe Loading: Prepare a stock solution of the DFB-550 probe in DMSO. Dilute the probe in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

-

Remove the culture medium from the cells and add the probe-containing medium. Incubate for 15-60 minutes at 37°C.

-

Click Reaction: Prepare the "click" reaction cocktail. In a small volume of PBS or medium, mix CuSO₄ and THPTA. Add this to the cells, followed by the addition of sodium ascorbate. Typical final concentrations are 100-200 µM CuSO₄, 500-1000 µM THPTA, and 1-2 mM sodium ascorbate.

-

Incubate the cells with the click reaction cocktail for 10-30 minutes at 37°C.

-

Washing: Remove the click reaction medium and wash the cells three times with warm PBS or culture medium.

-

Counterstaining (Optional): Incubate cells with Hoechst 33342 (1 µg/mL) for 10 minutes to stain the nuclei.

-

Imaging: Replace the wash buffer with fresh imaging medium (e.g., phenol red-free medium). Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and Hoechst 33342.

Visualizations

Caption: Experimental workflow for live-cell imaging.

Caption: Principle of bioorthogonal click chemistry.

Caption: Visualization of a signaling pathway component.

References

- 1. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular imaging using BODIPY-, pyrene- and phthalocyanine-based conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Chemistry with 4-Ethynyl-2,2-difluoro-1,3-benzodioxole

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 4-Ethynyl-2,2-difluoro-1,3-benzodioxole. The electron-withdrawing nature of the difluorobenzodioxole moiety can influence reaction kinetics and success, necessitating careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound is slow or not proceeding to completion. What are the likely causes?

A1: Slow or incomplete reactions are common challenges in CuAAC. Several factors could be at play:

-

Insufficient Copper (I) Catalyst: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by dissolved oxygen.

-

Catalyst Sequestration: Your biomolecule or other components in the reaction mixture may chelate the copper catalyst, making it unavailable for the reaction.[1][2]

-

Poor Solubility: The hydrophobic nature of this compound or your azide partner may lead to poor solubility in the chosen solvent system, hindering the reaction.[1]

-

Suboptimal Ligand Choice or Concentration: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An inappropriate ligand or an incorrect copper-to-ligand ratio can reduce efficiency.[1][2]

-

pH of the Reaction Mixture: The optimal pH range for CuAAC is typically between 4 and 12.[3][4] Deviations from this range can negatively impact the reaction.

Q2: I am observing significant byproduct formation, including alkyne homocoupling. How can I minimize this?

A2: Alkyne homocoupling (Glaser coupling) is a common side reaction in CuAAC, especially with terminal alkynes.[5][6][7] To minimize this:

-

Ensure a Reducing Environment: Maintain a sufficient concentration of a reducing agent like sodium ascorbate to keep the copper in its +1 oxidation state.

-

Use a Copper-Stabilizing Ligand: Ligands such as TBTA or THPTA can help prevent the formation of copper species that promote homocoupling.[8]

-

Control Reaction Temperature: While click reactions are often performed at room temperature, elevated temperatures can sometimes favor side reactions.[3] Consider running the reaction at a lower temperature.

-

Optimize Reagent Stoichiometry: Using a slight excess of the azide component can sometimes help to drive the desired reaction and reduce alkyne dimerization.

Q3: Can the electron-withdrawing difluorobenzodioxole group affect the reactivity of the alkyne?

A3: Yes. Electron-deficient alkynes, such as this compound, can exhibit different reactivity compared to electron-rich alkynes. While this can sometimes lead to a higher level of 1,4-regioselectivity, it may also impact the overall reaction rate.[5] It is crucial to empirically optimize the reaction conditions for this specific alkyne.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the click chemistry of this compound.

Problem: Low or No Product Yield

| Potential Cause | Troubleshooting Step |

| Inactive Copper Catalyst | 1. Prepare fresh solutions of the copper source (e.g., CuSO₄) and the reducing agent (e.g., sodium ascorbate).2. Degas all solvents and solutions thoroughly to remove dissolved oxygen.3. Consider using a Cu(I) source directly, such as CuBr, but ensure strict anaerobic conditions.[2] |

| Catalyst Sequestration | 1. Increase the concentration of the copper catalyst and ligand.[1][2]2. Add a sacrificial metal ion, such as Zn(II), which may preferentially bind to chelating groups on your substrate, leaving the copper catalyst free.[1][2] |

| Poor Reagent Solubility | 1. Perform the reaction in a co-solvent system, such as DMSO/water or t-BuOH/water, to improve the solubility of hydrophobic reactants.[1] |

| Suboptimal Ligand | 1. Screen different copper-coordinating ligands. For aqueous systems, THPTA is a good starting point. For organic solvents, TBTA is commonly used.2. Optimize the ligand-to-copper ratio, typically starting with a 1:1 or 2:1 ratio.[1] |

Problem: Byproduct Formation (e.g., Alkyne Homocoupling)

| Potential Cause | Troubleshooting Step |

| Oxidation of Cu(I) to Cu(II) | 1. Ensure a sufficient excess of the reducing agent (e.g., 5-10 equivalents of sodium ascorbate relative to copper).2. Add the reducing agent last to the reaction mixture to immediately generate the active Cu(I) catalyst in the presence of the reactants. |

| Inadequate Ligand Stabilization | 1. Ensure the ligand is pre-mixed with the copper source before adding it to the reaction mixture to allow for complex formation.[9] |

| Reaction Conditions Favoring Side Reactions | 1. If heating, try performing the reaction at room temperature or even on ice.[8]2. Adjust the stoichiometry to use a slight excess of the azide. |

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol provides a starting point for optimization. The final concentrations of reactants should be empirically determined.

-

Reagent Preparation:

-

Prepare stock solutions of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of your azide partner (e.g., 10 mM in a compatible solvent).

-

Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).[2]

-

Prepare a stock solution of a suitable ligand (e.g., 50 mM THPTA in water).[2]

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[2]

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the this compound and the azide in your chosen solvent system (e.g., a mixture of buffer and an organic co-solvent like DMSO).

-

In a separate tube, premix the CuSO₄ and ligand solutions. Allow them to stand for a few minutes to form the copper-ligand complex.[9]

-

Add the copper-ligand complex to the alkyne and azide mixture.

-